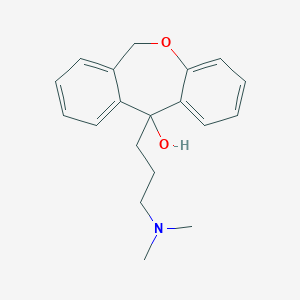
Trimethoxy Dobutamine Hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cardiovascular Effects :
- Dopamine and Dobutamine, both catecholamines, have been studied for their effects on cardiovascular health. Dobutamine, in particular, is known for its minimal direct vascular effects relative to its inotropic activity and less chronotropic and arrhythmogenic properties than other catecholamines used in low output cardiac failure treatment (Loeb & Bredakis, 1977).
Hemodynamic and Renal Effects :
- Studies have compared the hemodynamic effects of dopexamine hydrochloride and dobutamine. Both drugs showed significant increases in cardiac index and stroke volume index in patients with severe, stable, chronic congestive heart failure (Baumann, Felix, & Filcek, 1990).
Impact on Hepatosplanchnic Function :
- Enoximone, in contrast to dobutamine, has been found to improve hepatosplanchnic function in fluid-optimized septic shock patients. This indicates a potentially favorable role for enoximone over dobutamine in certain high-risk patient populations (Kern et al., 2001).
Effect on Cardiac Output and Arrhythmias :
- Dobutamine has been compared with other drugs like dopamine and nesiritide in terms of their effects on cardiac output and arrhythmias. Dobutamine significantly increased the mean number of ventricular tachycardia events per 24 hours, suggesting some potential risks associated with its use in patients with decompensated congestive heart failure (Burger et al., 2002).
Applications in Pharmacological and Hemodynamic Studies :
- The drug's pharmacologic and hemodynamic effects have been extensively studied in various settings, including in patients undergoing surgery and in conditions such as septic shock and cardiac failure. These studies contribute to a deeper understanding of its therapeutic potential and limitations (Gauthier-lafaye et al., 1976).
Effect on Early Postoperative Cognitive Dysfunction :
- Dobutamine hydrochloride has been investigated for its effects on early postoperative cognitive dysfunction and plasma tumor necrosis factor-α concentration in patients undergoing hip arthroplasty. The study indicated that dobutamine hydrochloride might have a role in reversing early postoperative cognitive dysfunction (Sun et al., 2014).
Wirkmechanismus
Target of Action
Trimethoxy Dobutamine Hydrochloride, also known as 4-[2-{[3-(4-Methoxy Phenyl)-1-Methylpropyl]amino]ethyl]-1,2-dimethoxybenzene hydrochloride, primarily targets the beta-1 adrenergic receptors of the heart . These receptors play a crucial role in regulating the heart’s contractility and stroke volume .
Mode of Action
This compound acts as a direct-acting inotropic agent. Its primary activity results from the stimulation of the beta-adrenoceptors of the heart, leading to increased myocardial contractility and stroke volume . This results in an increased cardiac output . It has comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects .
Biochemical Pathways
This results in stronger heart muscle contractions and increased cardiac output .
Pharmacokinetics
Dobutamine, a related compound, is known to have a rapid onset of action (within 2 minutes) and a short elimination half-life (about 2 minutes)
Result of Action
The primary result of this compound’s action is an increase in cardiac output. This is achieved by increasing the contractility and stroke volume of the heart . The compound’s action on the heart can help in conditions such as cardiac decompensation due to depressed contractility resulting either from organic heart disease or from cardiac surgical procedures .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHIIVUCMAZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549839 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51062-14-7 | |
| Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51062-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)